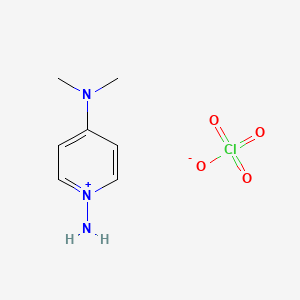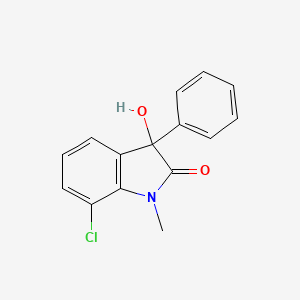
7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods often involve multi-step processes that include chlorination, hydroxylation, and methylation reactions to introduce the desired functional groups .
Analyse Des Réactions Chimiques
7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include various substituted indole derivatives .
Applications De Recherche Scientifique
7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring can bind to multiple receptors, influencing various biological pathways. For instance, it can inhibit enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Chloro-3-hydroxy-1-methyl-3-phenyl-1,3-dihydro-2H-indol-2-one include other indole derivatives such as:
2H-Indol-2-one: Known for its use in medicinal chemistry.
Diazepam: A benzodiazepine with a similar indole structure but different pharmacological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
63220-47-3 |
|---|---|
Formule moléculaire |
C15H12ClNO2 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
7-chloro-3-hydroxy-1-methyl-3-phenylindol-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-17-13-11(8-5-9-12(13)16)15(19,14(17)18)10-6-3-2-4-7-10/h2-9,19H,1H3 |
Clé InChI |
WVXRAIKJFALBCE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2Cl)C(C1=O)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


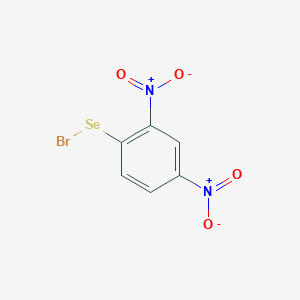

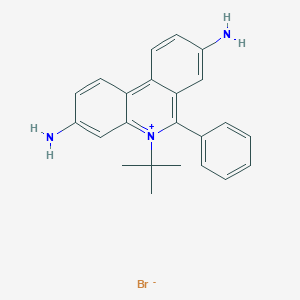
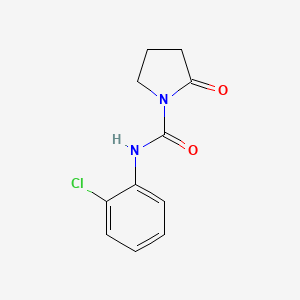
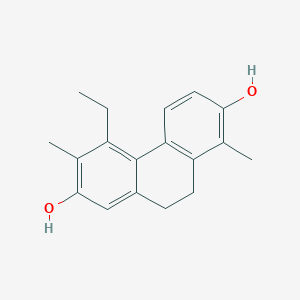
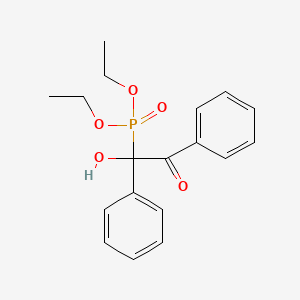
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)


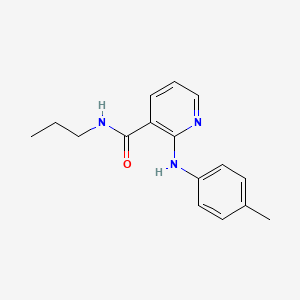
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)

